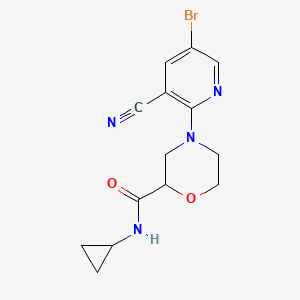![molecular formula C16H17ClN6 B12269675 4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12269675.png)
4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperidine ring and a chloropyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps. One common method includes the reaction of 5-chloropyrimidine with methylamine to form the intermediate 5-chloropyrimidin-2-yl(methyl)amine. This intermediate is then reacted with piperidine to form the piperidin-1-yl derivative. Finally, this derivative is coupled with 2-cyanopyridine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can result in the formation of various substituted pyridine or piperidine derivatives .
Aplicaciones Científicas De Investigación
4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of agrochemicals or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives and piperidine-containing molecules, such as:
- 4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile
- 4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile
Uniqueness
What sets 4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C16H17ClN6 |
|---|---|
Peso molecular |
328.80 g/mol |
Nombre IUPAC |
4-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H17ClN6/c1-22(16-20-10-12(17)11-21-16)14-3-6-23(7-4-14)15-2-5-19-13(8-15)9-18/h2,5,8,10-11,14H,3-4,6-7H2,1H3 |
Clave InChI |
UYGGEQUZXXFCAV-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C2=CC(=NC=C2)C#N)C3=NC=C(C=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine](/img/structure/B12269593.png)
![2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269599.png)
![5-methyl-3-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12269606.png)
![N-ethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12269610.png)
![4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12269621.png)
![N-tert-butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B12269623.png)

![N-ethyl-2-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12269636.png)
![1-{1-[(2,5-Dimethylphenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12269642.png)
![N-tert-butyl-1-[(oxolan-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12269665.png)
![5-Chloro-2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B12269668.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methyl-1,3-benzothiazole](/img/structure/B12269682.png)
![2-(Morpholine-4-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine](/img/structure/B12269688.png)
![5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12269707.png)
